molecular formula C19H14N2 B5718037 1-(4-Phenylphenyl)benzimidazole

1-(4-Phenylphenyl)benzimidazole

Cat. No.: B5718037
M. Wt: 270.3 g/mol
InChI Key: MZRJOJWEWARGGU-UHFFFAOYSA-N
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Description

1-(4-Phenylphenyl)benzimidazole is a benzimidazole derivative characterized by a biphenyl substituent at the 1-position of the benzimidazole core.

Properties

IUPAC Name

1-(4-phenylphenyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2/c1-2-6-15(7-3-1)16-10-12-17(13-11-16)21-14-20-18-8-4-5-9-19(18)21/h1-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRJOJWEWARGGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Phenylphenyl)benzimidazole can be synthesized through several methods. One common approach involves the condensation of o-phenylenediamine with aromatic aldehydes under acidic conditions . Another method includes the use of formic acid or trimethyl orthoformate as a C1 source in the presence of a catalyst . Microwave-assisted synthesis has also been reported to improve yield and reduce reaction time .

Industrial Production Methods: Industrial production of benzimidazole derivatives typically involves large-scale condensation reactions using readily available starting materials such as o-phenylenediamine and benzaldehydes. The reactions are often carried out in solvent mixtures under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Phenylphenyl)benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole ring .

Mechanism of Action

The mechanism of action of 1-(4-Phenylphenyl)benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological processes in pathogens or cancer cells . The compound’s ability to interact with DNA and proteins also contributes to its pharmacological effects .

Comparison with Similar Compounds

Key Observations:

Substituent Position :

  • This compound’s biphenyl group at the 1-position contrasts with carbendazim’s carbamate group and thiabendazole’s thiazole substituent. This bulky, lipophilic moiety may enhance membrane permeability but reduce solubility in polar solvents .
  • 1,2-Disubstituted derivatives (e.g., Q94) show higher potency in GPCR modulation compared to 1,3-disubstituted analogs, suggesting positional sensitivity in receptor interactions .

Antifungal Activity :

  • Carbendazim and thiabendazole target fungal β-tubulin, but resistance is common due to mutations in the tubulin binding site . The biphenyl group in this compound may circumvent resistance by altering binding kinetics or targeting alternative β-tubulin isoforms .

Antibacterial and Antiparasitic Effects :

  • 2-(4-Hydroxy-phenyl)-1H-benzimidazole exhibits antibacterial activity via DNA gyrase inhibition, a mechanism distinct from microtubule-targeting benzimidazoles . The absence of a hydroxyl group in this compound suggests divergent applications.

PAR1 Modulation: Q94 and Q109 (1,2-disubstituted benzimidazoles) inhibit PAR1-mediated Ca²⁺ mobilization at sub-micromolar concentrations, outperforming SCH 79797, a known PAR1 antagonist . The biphenyl group in this compound could sterically hinder receptor binding unless optimized for flexibility.

Pharmacokinetic and Physicochemical Properties

Property This compound Carbendazim Thiabendazole Q94
LogP ~4.5 (predicted) 1.8 2.5 3.2
Water Solubility Low 8 mg/L 30 mg/L Insoluble
Metabolic Stability High (steric protection) Moderate Low High
  • The biphenyl group in this compound likely increases metabolic stability by shielding the benzimidazole core from oxidative enzymes .

Resistance Profiles

  • Carbendazim Resistance : Widespread in fungi due to E198A or F200Y mutations in β-tubulin .
  • This compound : Structural divergence may reduce cross-resistance, but this requires empirical validation .

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